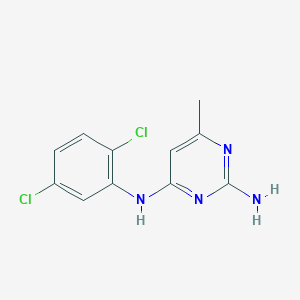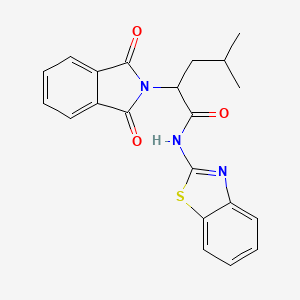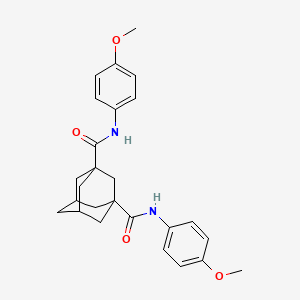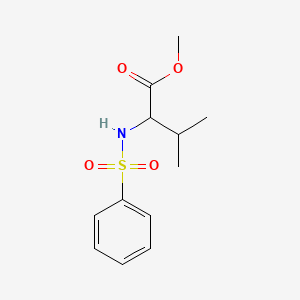
N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine, also known as PD 0332991, is a small molecule inhibitor that targets cyclin-dependent kinases 4 and 6 (CDK4/6). The compound has been extensively studied for its potential in cancer treatment, specifically in breast cancer. In
Wirkmechanismus
N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 targets CDK4/6, which are key regulators of the cell cycle. The compound inhibits the activity of CDK4/6, leading to cell cycle arrest and inhibition of cancer cell growth. N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has also been shown to induce senescence in cancer cells, which prevents them from dividing and spreading.
Biochemical and Physiological Effects
N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. The compound has been found to induce G1 cell cycle arrest in cancer cells, leading to apoptosis and inhibition of cancer cell growth. N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has also been shown to inhibit the phosphorylation of the retinoblastoma protein, which is a key regulator of the cell cycle.
Vorteile Und Einschränkungen Für Laborexperimente
N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has several advantages for lab experiments, including its selectivity for cancer cells and its ability to induce cell cycle arrest. However, the compound has some limitations, such as its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991. One area of research is the development of more potent and selective CDK4/6 inhibitors. Another area of research is the identification of biomarkers that can predict the response to N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 in cancer patients. Additionally, the combination of N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 with other cancer drugs is an area of ongoing research, as well as the investigation of the compound's potential in other types of cancer.
Synthesemethoden
The synthesis of N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 involves a series of chemical reactions starting from 2,5-dichloroaniline and 6-methyl-2,4-pyrimidinediamine. The final product is obtained through a coupling reaction with a palladium catalyst. The synthesis of N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has been extensively studied for its potential in cancer treatment, specifically in breast cancer. The compound has shown promising results in preclinical studies, where it was found to inhibit the growth of cancer cells and induce cell cycle arrest. N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has also been studied in combination with other cancer drugs, such as tamoxifen and letrozole, to improve their efficacy.
Eigenschaften
IUPAC Name |
4-N-(2,5-dichlorophenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4/c1-6-4-10(17-11(14)15-6)16-9-5-7(12)2-3-8(9)13/h2-5H,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLFOMKQROYDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4974144.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4974181.png)

![4-[(3-[(4-carboxybenzoyl)amino]-5-{[(4-nitrophenyl)amino]carbonyl}benzoyl)amino]benzoic acid](/img/structure/B4974191.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4974194.png)

![methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B4974200.png)
![N-(4-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974213.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B4974231.png)
![3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4974237.png)